Cas no 28325-56-6 (Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester)
![Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester structure](https://de.kuujia.com/scimg/cas/28325-56-6x500.png)
28325-56-6 structure
Produktname:Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester
Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester
- IVHD-valtrate
- Butanoicacid, 3-methyl-2-(3-methyl-1-oxobutoxy)-,[6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester
- Isovaleroxyhydroxydidrovaltrate
- Isovaleroxyhydroxydidrovaltratum
- Isovaleroxyhydroxydihydrovaltrate
- IVHD
- Spiro[cyclopenta[c]pyran-7(1H),2'-oxirane], butanoic acid deriv.
- ValtrateHD
- NS00093956
- AKOS032962744
- [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
- CS-0024250
- HY-N3446
- 28325-56-6
- CHEMBL556679
- Isovaleroxy-hydroxy dihydrovaltrate
- IVHD-valtric acid
- DA-54490
- ((1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro(1,5,6,7a-tetrahydrocyclopenta(c)pyran-7,2'-oxirane)-4-yl)methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
-
- Inchi: InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27+/m0/s1
- InChI-Schlüssel: QPMVBTMUWDUUTJ-KZYULCMASA-N
- Lächelt: CC(C)CC(O[C@H]1[C@@H]2[C@@]3([C@@H](OC(C)=O)C[C@]2(O)C(COC(C(OC(CC(C)C)=O)C(C)C)=O)=CO1)OC3)=O
Berechnete Eigenschaften
- Genaue Masse: 540.25700
- Monoisotopenmasse: 540.25706209g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 15
- Komplexität: 955
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 147Ų
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Oil
- Dichte: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 616.5±55.0 °C at 760 mmHg
- Flammpunkt: 193.9±25.0 °C
- Löslichkeit: Leicht löslich (1,1 g/l) (25°C),
- PSA: 147.19000
- LogP: 2.42470
- Dampfdruck: 0.0±4.0 mmHg at 25°C
Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4341-10 mg |
IVHD-valtrate |
28325-56-6 | 98% | 10mg |
¥ 2,814 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I57610-5 mg |
Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester |
28325-56-6 | 5mg |
¥4000.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4341-10 mg |
IVHD-valtrate |
28325-56-6 | 10mg |
¥2814.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I57610-5mg |
Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester |
28325-56-6 | 5mg |
¥4640.0 | 2023-09-07 | ||
TargetMol Chemicals | TN4341-10mg |
IVHD-valtrate |
28325-56-6 | 10mg |
¥ 19600 | 2024-07-20 | ||
A2B Chem LLC | AF36337-5mg |
IVHD-valtrate |
28325-56-6 | 98.0% | 5mg |
$577.00 | 2024-04-20 |
Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester Verwandte Literatur
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
28325-56-6 (Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester) Verwandte Produkte
- 18296-45-2(Didrovaltrate)
- 862255-64-9(Valeriotriate B)
- 203792-27-2(5-Aminomethyl-thiophene-3-carbonitrile hydrochloride)
- 2680824-23-9(3-methyl(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)aminopropanoic acid)
- 1219387-79-7(2-Amino-4-hydroxy-3-methylpentanoic acid)
- 1261910-94-4(3-Methyl-5-(3-nitrophenyl)phenol)
- 2227932-31-0(rac-(1R,5R)-6-methoxy-2-oxabicyclo3.2.0heptan-6-ylmethanamine)
- 2228666-03-1(2-amino-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol)
- 338986-99-5(N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide)
- 2229566-63-4(4-(fluoromethoxy)-4-methylpiperidine)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
